molecular formula C7H6ClNO3 B8364427 5-acetyl-3-chloro-1H-pyrrole-2-carboxylic acid

5-acetyl-3-chloro-1H-pyrrole-2-carboxylic acid

Cat. No. B8364427
M. Wt: 187.58 g/mol
InChI Key: HHNXEOWDKXNVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

Methyl 5-acetyl-3-chloro-1H-pyrrole-2-carboxylate (0.034 g, 0.169 mmol) was dissolved in THF (1 mL), methanol (1 mL) and 1N LiOH (1 mL). The reaction mixture was heated to 60° C. and stirred. The reaction mixture was evaporated and purification was accomplished by reverse-phase HPLC (water/acetonitrile with 0.1% TFA) to afford the title compound (0.030 g, 76%) as an impure product which was used with no further purification. LCMS: m/z 186.0 (M−1).
Quantity
0.034 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:8][C:7]([C:9]([O:11]C)=[O:10])=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2].CO.[Li+].[OH-]>C1COCC1>[C:1]([C:4]1[NH:8][C:7]([C:9]([OH:11])=[O:10])=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.034 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(N1)C(=O)OC)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(N1)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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